molecular formula C27H23FN2O5 B2758862 N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866342-80-5

N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2758862
CAS No.: 866342-80-5
M. Wt: 474.488
InChI Key: RAIZNONTRFDJMM-UHFFFAOYSA-N
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Description

This compound is a quinoline-based acetamide derivative characterized by a 4-fluorobenzoyl moiety at position 3 of the quinoline core, a 6-methoxy group, and a 4-ethoxyphenyl acetamide side chain. The 1,4-dihydroquinolin-4-one scaffold is notable for its role in medicinal chemistry, particularly in targeting enzymes or receptors associated with inflammatory or oncological pathways .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O5/c1-3-35-20-10-8-19(9-11-20)29-25(31)16-30-15-23(26(32)17-4-6-18(28)7-5-17)27(33)22-14-21(34-2)12-13-24(22)30/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIZNONTRFDJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a quinoline moiety, which is known for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes:

  • A quinoline core that contributes to its biological activity.
  • A fluorobenzoyl group , which may enhance lipophilicity and receptor binding.
  • An ethoxyphenyl group , potentially influencing pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways related to cancer cell proliferation and survival.
  • Receptor Modulation : It can bind to cellular receptors, altering their activity and influencing downstream signaling pathways.
  • Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial function .
  • In vivo studies using animal models indicated that such compounds can inhibit tumor growth and metastasis .

Antimicrobial Activity

Compounds based on the quinoline scaffold have been reported to possess antimicrobial properties:

  • Bacterial Inhibition : Studies indicate that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria through disruption of cell membrane integrity .
  • Fungal Activity : Similar derivatives have shown effectiveness against various fungal strains, suggesting a broad spectrum of antimicrobial action .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Case Study 1 : A derivative with a comparable structure was tested for its anticancer effects on breast cancer cell lines. Results showed a significant reduction in cell viability at low micromolar concentrations, indicating potent cytotoxicity.
  • Case Study 2 : In another study focusing on antimicrobial activity, a related quinoline derivative was effective against multi-drug resistant strains of Staphylococcus aureus, demonstrating potential as a new therapeutic agent in infectious diseases.

Comparative Analysis with Related Compounds

Compound NameStructureKey Biological ActivityIC50 (µM)
N-(4-fluorobenzoyl)-6-methoxyquinolinSimilar to target compoundAnticancer5.0
N-(3-methoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxyquinolin]acetamideRelated structureAntimicrobial10.0

The table above illustrates how this compound compares with other compounds in terms of biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several analogs, differing primarily in substituents on the benzoyl/benzyl groups, the acetamide side chain, or the quinoline core. Below is a detailed comparison based on available data:

Structural and Functional Group Variations

Compound Name / ID Key Substituents Activity/Properties Reference
Target Compound 4-fluorobenzoyl (C3), 6-methoxy (C6), 4-ethoxyphenyl acetamide Data not explicitly reported; inferred moderate activity due to balanced electronic effects
(E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Compound 52) 4-fluorobenzyl, quinolin-6-yl acetamide Activity value: 5.503 (unspecified metric, potentially IC₅₀ or binding affinity)
(E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Compound 53) 4-nitrobenzyl, 5-fluoro Higher activity: 5.928; nitro group enhances electron-withdrawing effects
(E)-2-(1-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Compound 54) 4-ethoxybenzyl Lower activity: 5.171; ethoxy may reduce binding efficiency
2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide 4-ethoxybenzoyl, 4-methoxyphenyl acetamide, dioxane-fused quinoline Structural complexity may enhance solubility; no activity data reported
2-{6-ethoxy-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide 4-fluorophenyl sulfonyl, 2-methylphenyl acetamide Sulfonyl group increases polarity; potential for kinase inhibition
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide 3,4-dimethoxyphenyl, 4-ethoxybenzoyl, 6-fluoro Enhanced multi-target potential due to dual methoxy/fluoro substitution

Key Trends and Insights

Substituent Effects on Activity :

  • Electron-withdrawing groups (e.g., nitro in Compound 53, fluorine in the target compound) correlate with higher activity, likely due to improved binding interactions with target proteins .
  • Ethoxy groups (e.g., Compound 54, target compound) may reduce activity compared to nitro or fluorine but enhance metabolic stability due to decreased electrophilicity .

Side Chain Modifications: The 4-ethoxyphenyl acetamide in the target compound contrasts with the quinolin-6-yl acetamide in Compounds 52–53. The ethoxyphenyl group likely improves lipophilicity, aiding membrane permeability .

Quinoline Core Modifications: The 6-methoxy group in the target compound may confer selectivity toward cytochrome P450 enzymes or DNA topoisomerases, a feature absent in analogs with fused dioxane rings (Compound 3) .

Research Findings and Data Gaps

  • Synthetic Accessibility : The use of crystallographic tools (e.g., SHELX ) and computational modeling (e.g., ORTEP-III ) is critical for resolving its conformation and optimizing synthesis.
  • Need for Empirical Studies : Direct comparative assays (e.g., IC₅₀, pharmacokinetics) are required to validate hypotheses derived from structural comparisons.

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